molecular formula C21H23N5O4S B6529054 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946304-64-9

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6529054
CAS No.: 946304-64-9
M. Wt: 441.5 g/mol
InChI Key: XYZUDFMORVRJCT-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 3,4-dimethoxybenzenesulfonyl group and a pyridin-3-yl moiety. The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic and steric properties critical for biological interactions. The piperazine moiety enhances solubility and serves as a flexible spacer, while the 3,4-dimethoxybenzenesulfonyl group may contribute to target binding via sulfonyl interactions and methoxy-mediated hydrophobicity. This structural complexity positions the compound as a candidate for pharmacological studies, particularly in targeting enzymes or receptors where aromatic and sulfonyl groups play key roles .

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-29-19-7-5-17(14-20(19)30-2)31(27,28)26-12-10-25(11-13-26)21-8-6-18(23-24-21)16-4-3-9-22-15-16/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUDFMORVRJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

For example, 3-(piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and anti-viral effects against influenza A (IC₅₀: 10–50 µM) . The target compound’s sulfonyl group may further modulate selectivity, as seen in sulfonamide-based kinase inhibitors (e.g., VEGFR-2 IC₅₀ < 100 nM in related compounds).

Critical Gaps :

  • No crystallographic or enzymatic data specific to the compound are available, necessitating further studies (e.g., X-ray diffraction for binding mode analysis using programs like SHELXL ).
  • Comparative in vivo efficacy and toxicity profiles remain unverified.

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